N-(1,3-benzothiazol-6-yl)-N-{[(4-methoxy-2-methylphenyl)carbamoyl](pyridin-3-yl)methyl}prop-2-enamide
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Overview
Description
N-(1,3-benzothiazol-6-yl)-N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}prop-2-enamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-6-yl)-N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}prop-2-enamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the pyridine and methoxy-methylphenyl groups through various coupling reactions. Common reagents and catalysts used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-6-yl)-N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated solvents, strong bases or acids, catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}prop-2-enamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, modulating their activity, and influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-aminobenzothiazole or 2-mercaptobenzothiazole.
Pyridine Derivatives: Compounds with pyridine rings, such as nicotinamide or pyridoxine.
Methoxy-Methylphenyl Derivatives: Compounds with methoxy and methyl groups on phenyl rings, such as anisole or 4-methoxytoluene.
Uniqueness
N-(1,3-benzothiazol-6-yl)-N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}prop-2-enamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H22N4O3S |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-N-[2-(4-methoxy-2-methylanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide |
InChI |
InChI=1S/C25H22N4O3S/c1-4-23(30)29(18-7-9-21-22(13-18)33-15-27-21)24(17-6-5-11-26-14-17)25(31)28-20-10-8-19(32-3)12-16(20)2/h4-15,24H,1H2,2-3H3,(H,28,31) |
InChI Key |
XKDJEMYQTGGIHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C(C2=CN=CC=C2)N(C3=CC4=C(C=C3)N=CS4)C(=O)C=C |
Origin of Product |
United States |
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